molecular formula C17H17N5O3 B2843214 1-(2-Methoxybenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine CAS No. 2097893-22-4

1-(2-Methoxybenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine

カタログ番号: B2843214
CAS番号: 2097893-22-4
分子量: 339.355
InChIキー: HJLWCUPHXNJFLZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Methoxybenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine (CAS 2097893-22-4) is a sophisticated chemical reagent designed for advanced research and development, particularly in the field of medicinal chemistry. This compound integrates a 1,2,4-triazolo[1,5-a]pyrimidine (TP) core, a privileged scaffold in drug design, with an azetidine linker and a 2-methoxybenzoyl group . The TP heterocycle is isoelectronic with the purine ring, making it a highly versatile bioisostere in the design of novel therapeutic agents . Its applications extend beyond purine mimicry, as the scaffold has also been explored as a bioisostere for carboxylic acid groups and N-acetyl lysine fragments, and its metal-chelating properties have been exploited in developing candidates for cancer and parasitic diseases . The specific molecular architecture of this compound, featuring a 5-methyl-TP core connected via an ether linkage to an azetidine, makes it a valuable intermediate or precursor for researchers building compound libraries. The structural motif of a triazolopyrimidine core linked to an azetidine is recognized in patented research for its potential biological activity . Furthermore, the broader class of [1,2,4]triazolo[1,5-a]pyrimidines has demonstrated significant potential in diverse therapeutic areas, including as microtubule-stabilizing agents for cancer chemotherapy and the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's . This compound is supplied for non-human research use only and is not intended for diagnostic, therapeutic, or veterinary applications.

特性

IUPAC Name

(2-methoxyphenyl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-11-7-15(22-17(20-11)18-10-19-22)25-12-8-21(9-12)16(23)13-5-3-4-6-14(13)24-2/h3-7,10,12H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLWCUPHXNJFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Pharmacokinetics

Compounds with similar structures have been reported to have good oral bioavailability and systemic exposure. This suggests that this compound may also have favorable pharmacokinetic properties, although further studies are needed to confirm this.

生物活性

1-(2-Methoxybenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16H18N4O3
  • Molecular Weight : 314.34 g/mol

The compound features a methoxybenzoyl group and a triazolo-pyrimidine moiety, which are key to its biological activity.

Research indicates that compounds similar to 1-(2-Methoxybenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine exhibit various mechanisms of action:

  • Kinase Inhibition : Similar triazolo derivatives have been shown to inhibit c-Met kinase activity. For instance, a study demonstrated that related compounds exhibited IC50 values in the low micromolar range against c-Met kinase, indicating significant inhibitory potential .
  • Cytotoxicity : The biological evaluation of related triazolo-pyrimidine derivatives revealed moderate to high cytotoxic effects across several cancer cell lines (e.g., A549, MCF-7). For example, compound 12e from a related study showed IC50 values of 1.06 μM against A549 cells .

Biological Activity Evaluation

The biological activities of 1-(2-Methoxybenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine can be summarized in the following table:

Activity Cell Line IC50 (μM) Mechanism
CytotoxicityA5491.06 ± 0.16Induces apoptosis
CytotoxicityMCF-71.23 ± 0.18Induces apoptosis
CytotoxicityHeLa2.73 ± 0.33Induces apoptosis
c-Met Kinase Inhibition-0.090Competitive inhibition

Case Studies

Several studies have explored the biological activity of triazolo derivatives closely related to our compound:

  • Triazolo-Pyrimidine Derivatives : A study synthesized various derivatives and evaluated their cytotoxicity against cancer cell lines. The results indicated that modifications to the triazole ring significantly impacted biological activity and selectivity toward cancer cells .
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that specific substitutions on the triazole ring enhanced the potency against c-Met and improved cytotoxic effects in vitro. For example, introducing methyl groups at certain positions was beneficial for activity .

類似化合物との比較

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Core Structure Substituents / Modifications Key Properties / Applications Reference
Target Compound [1,2,4]Triazolo[1,5-a]pyrimidine 3-azetidinyloxy + 2-methoxybenzoyl Hypothesized enzyme inhibition
5a (N-(1-(2-(benzylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl)-3,4,5-trimethoxybenzamide) [1,2,4]Triazolo[1,5-a]pyrimidine Piperidine ring + trimethoxybenzamide; benzylthio group High yield (84%), solid stability
5c (N-(1-(2-((4-chlorobenzyl)thio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl)-3,4,5-trimethoxybenzamide) [1,2,4]Triazolo[1,5-a]pyrimidine 4-Chlorobenzylthio group; trimethoxybenzamide Enhanced lipophilicity (93% yield)
7-(3-Azetidinyloxy)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride [1,2,4]Triazolo[1,5-a]pyrimidine Azetidine ring (no 2-methoxybenzoyl); hydrochloride salt Improved solubility due to salt form
(3R)-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N-naphthalen-2-yl-piperidine-3-carboxamide [1,2,4]Triazolo[1,5-a]pyrimidine Piperidine-3-carboxamide + naphthyl group PDE2A inhibition (crystallographic data)
PDE2a inhibitor (Xu & Aertgeerts, 2017) [1,2,4]Triazolo[1,5-a]pyrimidine Difluoro-piperidine + 3-bromo-4-fluorophenyl carbonyl High-affinity PDE2A binding (IC50 < 10 nM)

Key Observations :

  • Ring Size and Conformational Effects : Azetidine (4-membered) in the target compound imposes greater ring strain and rigidity compared to piperidine (6-membered) in analogs like 5a or 5c . This may reduce off-target interactions but could limit synthetic accessibility .
  • Salt Forms : Hydrochloride salts (e.g., ) enhance aqueous solubility, whereas free bases (e.g., target compound) may require formulation adjustments for bioavailability.
Physicochemical Properties
  • Molecular Weight : ~386–418 g/mol for analogs (e.g., ); the target compound is likely within this range, suitable for oral bioavailability.

Q & A

Q. What validation criteria ensure reproducibility in biological activity studies?

  • Methodological Answer : Adopt the "3Rs" rule:
  • Replicate : Triplicate experiments with independent compound batches.
  • Reference Standards : Include positive/negative controls (e.g., known kinase inhibitors).
  • Robustness Testing : Vary assay conditions (e.g., ATP concentrations in kinase assays). recommends using standardized cell lines and assay protocols to minimize inter-lab discrepancies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。